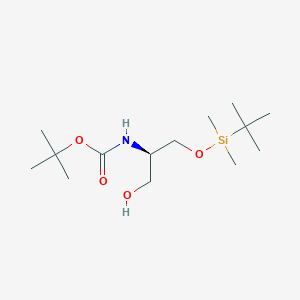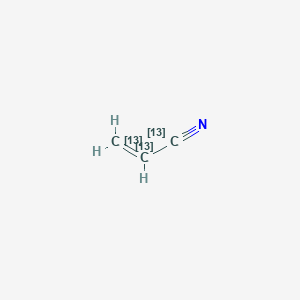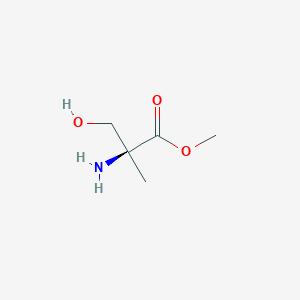
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, also known as L-threonine methyl ester, is an important amino acid derivative that has gained significant attention in scientific research. It is synthesized from L-threonine, an essential amino acid that is required for protein synthesis and the maintenance of overall health. Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research, including its use in the synthesis of peptides and proteins, as well as its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. It has also been shown to increase the activity of various enzymes involved in cellular defense against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It also has a wide range of potential applications in peptide and protein synthesis, as well as its potential therapeutic applications.
However, there are also some limitations to the use of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate in lab experiments. It can be difficult to selectively modify the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue in peptides and proteins, and the use of protecting groups can add additional steps to the synthesis process. In addition, the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate. One area of research is the development of more efficient and selective methods for the synthesis of peptides and proteins using methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate as a protecting group. Another area of research is the investigation of the potential therapeutic applications of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate, particularly in the treatment of inflammatory and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate and its effects on various signaling pathways in the body.
Synthesis Methods
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate can be synthesized through a variety of methods, including esterification of methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate with methanol in the presence of an acid catalyst. Other methods include the use of activated esters such as N-hydroxysuccinimide esters and the use of protecting groups to selectively modify the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate molecule.
Scientific Research Applications
Methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, where it serves as a protecting group for the amino and hydroxyl groups on the methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate residue. This allows for the selective modification of other amino acids in the peptide or protein sequence.
In addition to its use in peptide and protein synthesis, methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate has potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory bowel disease. It has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
147316-32-3 |
|---|---|
Product Name |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(6,3-7)4(8)9-2/h7H,3,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
VKHHAZQVRNQDHW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@](CO)(C(=O)OC)N |
SMILES |
CC(CO)(C(=O)OC)N |
Canonical SMILES |
CC(CO)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




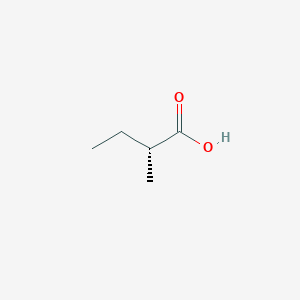


![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

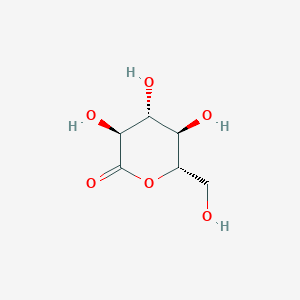
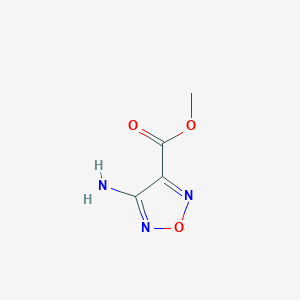
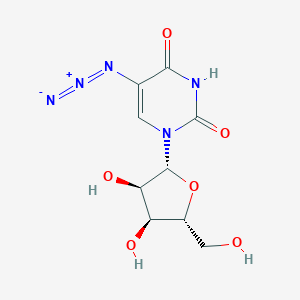
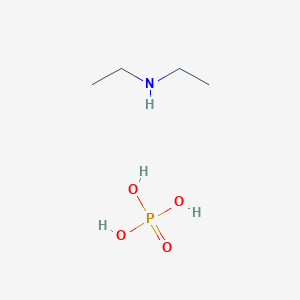
![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)

